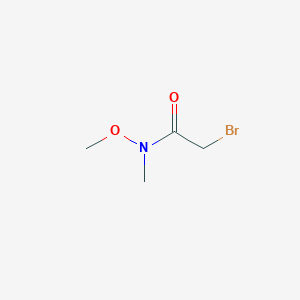
Diethyl 3-oxohexanedioate
Vue d'ensemble
Description
Diethyl 3-oxohexanedioate is a chemical compound that serves as an intermediate in organic synthesis. It is a versatile reagent that can be transformed into various functionalized molecules through different chemical reactions. The compound is characterized by the presence of ester functional groups and a ketone, which allows for a range of chemical transformations.
Synthesis Analysis
The synthesis of related compounds to Diethyl 3-oxohexanedioate has been explored in several studies. For instance, a convenient synthesis of 3-(diethoxymethyl)alkanals, which are structurally related to Diethyl 3-oxohexanedioate, was achieved by the reduction of ethyl 3-(diethoxymethyl)alkanoates. These alkanoates were synthesized in one pot by a copper (II)-catalyzed reaction followed by ring cleavage with sulfuric acid in the presence of triethyl orthoformate . Additionally, the enantioselective reduction of diethyl 2-oxohexanedioate with baker's yeast led to the formation of (−)-(2S)-Diethyl 2-hydroxyhexanedioate, showcasing the potential for chiral synthesis from similar diester precursors .
Molecular Structure Analysis
The molecular structure of compounds related to Diethyl 3-oxohexanedioate has been elucidated using various spectroscopic techniques. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by 1H and 13C NMR spectroscopy, including the HSQC technique, and confirmed by X-ray analysis . This highlights the importance of advanced spectroscopic methods in determining the structure of complex esters.
Chemical Reactions Analysis
Diethyl 3-oxohexanedioate can undergo a variety of chemical reactions. Asymmetric hydrogenation of diethyl 3,4-dioxohexanedioate, a closely related compound, resulted in a product with high enantiomeric excess, which could be further transformed into synthetically useful molecules . Moreover, the condensation of diethyl 2,4,6-trioxoheptanedioate with certain phenols led to the synthesis of chromeno[4,3-b]pyridines, demonstrating the reactivity of similar diesters in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Diethyl 3-oxohexanedioate and its analogs are influenced by their functional groups. For instance, the crystal packing of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate is stabilized by C—H⋯O interactions, which are common in ester compounds and can affect their physical properties . The electrochemical properties of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate were studied, revealing insights into the redox behavior of such compounds .
Applications De Recherche Scientifique
1. Synthesis of Various Organic Compounds
Diethyl 3-oxohexanedioate is involved in the synthesis of various organic compounds. For instance, it reacts with ethyl 4-bromo-3-oxobutanoate and other haloesters to produce compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate, which are important in organic synthesis (Kato, Kimura, & Tanji, 1978).
2. Chiral Building Block for Enantioselective Synthesis
Diethyl 3-oxohexanedioate is a key intermediate in the production of chiral compounds. It has been used in the enantioselective reduction process to produce chiral building blocks like (−)-(2S)-Diethyl 2-Hydroxyhexanedioate, essential for synthesizing chiral δ-lactones and leukotriene LTB4 precursors (Blaser et al., 1991).
3. Asymmetric Synthesis of γ-Substituted γ-Butyrolactones
This compound plays a crucial role in asymmetric hydrogenation processes, leading to the production of synthetically useful compounds like (R)-4-hydroxyethyl-2-buten-4-olide (Kiegiel et al., 2000).
4. Role in Anionic Polymerization
Diethyl 3-oxohexanedioate, in forms like N, 2-Diethyl-3-oxohexaneamide, is significant in the study of anionic polymerization, particularly in transformations within anionic polycaprolactam (Bukac̆ & Šebenda, 2007).
5. Complexation Studies with Metal Ions
Studies involving diethyl 3-oxohexanedioate derivatives, such as diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, have been conducted to understand their complexation behavior with lanthanide metal ions. This research aids in the understanding of electrochemical and UV-Vis spectroscopic properties of such compounds (Amarandei et al., 2014).
6. Catalytic Synthesis Applications
Diethyl 3-oxohexanedioate derivatives have been used in the catalytic synthesis of other esters, showcasing their versatility in catalysis and synthetic chemistry (Shu, 2004).
7. Reactions with Other Organic Compounds
Reactions involving diethyl 3-oxohexanedioate with compounds like (Ethoxymethylene)malononitrile have been studied to produce various organic derivatives. These reactions are significant in the synthesis of compounds like 2-indolinone and benzazepinone derivatives, which have applications in organic and pharmaceutical chemistry (Schmidt & Klade, 1988).
8. Role in Perfumery Compound Synthesis
It has been used in the synthesis of perfumery compounds like 3-methyl-2-hydroxy-cyclopent-2-en-1-one, demonstrating its utility in fragrance chemistry (Zhou, 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Diethyl 3-oxohexanedioate is an intermediate used to prepare CMPF , a drug-binding inhibitor. The primary target of this compound is the specific T4 binding in serum .
Mode of Action
The compound interacts with its target by increasing the free concentration of direct competitors . This interaction inhibits the specific T4 binding in serum .
Biochemical Pathways
Given its role as an intermediate in the preparation of cmpf, it may be involved in the pathways related to drug-binding inhibition .
Pharmacokinetics
The pharmacokinetic properties of Diethyl 3-oxohexanedioate include:
- GI absorption : High
- BBB permeant : No
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -7.29 cm/s
- Lipophilicity Log Po/w (iLOGP) : 1.87
Result of Action
The molecular and cellular effects of Diethyl 3-oxohexanedioate’s action primarily involve the inhibition of specific T4 binding in serum . This results in an increase in the free concentration of direct competitors .
Action Environment
The action, efficacy, and stability of Diethyl 3-oxohexanedioate can be influenced by various environmental factors. It is recommended to store the compound in a sealed, dry environment, under -20°C to maintain its stability.
Propriétés
IUPAC Name |
diethyl 3-oxohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(11)7-10(13)15-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRIYMIXCUUSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221712 | |
| Record name | Diethyl 3-oxoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-oxohexanedioate | |
CAS RN |
7149-59-9 | |
| Record name | Hexanedioic acid, 3-oxo-, 1,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3-oxoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7149-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3-oxoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-oxoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction outcome when diethyl 3-oxohexanedioate reacts with (ethoxymethylene)malononitrile?
A1: The reaction of diethyl 3-oxohexanedioate with (ethoxymethylene)malononitrile leads to the formation of a 2-indolinone derivative []. This reaction is particularly interesting as it highlights the ability of these starting materials to undergo cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Q2: Does the length of the carbon chain in the 3-oxoalkanedioate influence the reaction outcome?
A2: Yes, the research demonstrates that changing the carbon chain length in the 3-oxoalkanedioate significantly impacts the reaction products. While diethyl 3-oxohexanedioate yields a 2-indolinone derivative, its higher homologues lead to different products. For example, diethyl 3-oxoheptanedioate forms a 2-quinolone derivative, and diethyl 3-oxooctanedioate produces a benzazepinone derivative []. This difference highlights the importance of steric and electronic effects in governing the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)





